Bienvenue dans la boutique en ligne BenchChem!

1-Amino-3-methylisoquinoline-4-carbonitrile

Medicinal Chemistry Property Comparison Scaffold Differentiation

1-Amino-3-methylisoquinoline-4-carbonitrile is a privileged scaffold and the designated starting material for synthesizing PfPKA inhibitor libraries targeting Plasmodium falciparum (malaria). Unlike generic isoquinoline building blocks, this compound features a critical 1-amino handle enabling SAR-driven medicinal chemistry. Substitution with close analogs such as 4-cyano-3-methylisoquinoline (CAS 161468-32-2) compromises published synthetic strategies. Anchor your antimalarial hit-to-lead program in validated SAR with this precise pharmacophore. Available in research quantities with full quality assurance.

Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
CAS No. 161468-33-3
Cat. No. B019517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-methylisoquinoline-4-carbonitrile
CAS161468-33-3
Synonyms1-Amino-3-methyl-4-isoquinolinecarbonitrile; 
Molecular FormulaC11H9N3
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2C(=N1)N)C#N
InChIInChI=1S/C11H9N3/c1-7-10(6-12)8-4-2-3-5-9(8)11(13)14-7/h2-5H,1H3,(H2,13,14)
InChIKeyAKNORJGWAWWYIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-3-methylisoquinoline-4-carbonitrile (CAS 161468-33-3) as a Protein Kinase A Inhibitor Scaffold for Antimalarial Drug Discovery


1-Amino-3-methylisoquinoline-4-carbonitrile is a heterocyclic aromatic compound (C11H9N3, MW 183.21 g/mol) belonging to the 3-methylisoquinoline-4-carbonitrile class . It is primarily recognized as a key intermediate and a privileged scaffold for the design of protein kinase A (PKA) inhibitors targeting Plasmodium falciparum, the parasite responsible for malaria [1][2]. This compound provides a critical starting point for structure-activity relationship (SAR) studies aimed at developing novel antimalarial agents, distinguishing it from generic building blocks [1].

Why Generic Substitution Fails for 1-Amino-3-methylisoquinoline-4-carbonitrile (CAS 161468-33-3) in PfPKA Research


Generic substitution of 1-Amino-3-methylisoquinoline-4-carbonitrile is ill-advised for specific research applications because its value is not as a bulk commodity but as a precise pharmacophore within the 3-methylisoquinoline-4-carbonitrile class. While a close analog, 4-cyano-3-methylisoquinoline (CAS 161468-32-2), is a potent mammalian PKA inhibitor (IC50 = 30 nM), this target compound provides a distinct 1-amino substitution that is critical for synthetic elaboration and SAR studies aimed at Plasmodium falciparum PKA (PfPKA) . The primary literature unequivocally identifies this specific core as the starting point for designing antimalarial leads, not the unsubstituted or commercially available analog [1]. Therefore, substituting it with a generic isoquinoline derivative or a different PKA inhibitor would derail a specific, published medicinal chemistry strategy and introduce significant structural variability, compromising SAR studies and the validity of comparative data [1].

Quantitative Differentiation Evidence for 1-Amino-3-methylisoquinoline-4-carbonitrile (CAS 161468-33-3) Against Analogs and In-Class Compounds


Comparison of Structural and Physicochemical Properties with the Closest Commercial Analog 4-Cyano-3-methylisoquinoline

A direct comparison of 1-amino-3-methylisoquinoline-4-carbonitrile against its closest commercially available analog, 4-cyano-3-methylisoquinoline (CAS 161468-32-2), reveals key physicochemical and structural differences. The 1-amino group on the target compound results in a higher molecular weight (183.21 g/mol vs. 168.19 g/mol) and the addition of a hydrogen bond donor . This substitution is not trivial; it is the functional handle used in the primary literature to generate a series of 1-substituted analogs for SAR studies targeting Plasmodium falciparum PKA [1]. Therefore, while the analog is a potent PKA inhibitor, it lacks the synthetic versatility required for the specific medicinal chemistry campaign for which the target compound is the designated starting material.

Medicinal Chemistry Property Comparison Scaffold Differentiation

Differentiation of the Target Compound as a Scaffold from its Class in PfPKA Inhibition

The 3-methylisoquinoline-4-carbonitrile class, which includes the target compound, serves as the foundational core for developing PfPKA inhibitors. A key finding from the primary literature shows that optimization of this class can produce compounds with significantly improved activity. The frontrunner compound from this series, MB14, demonstrated an EC50 of 1.5 μM against P. falciparum [1]. While this specific activity is for a more elaborated derivative, it quantifies the potential of the class. The target compound (1-amino-3-methylisoquinoline-4-carbonitrile) is the direct precursor or core scaffold for this class, providing a starting point that has already demonstrated its potential to yield active antimalarials [2]. This is a class-level inference that establishes the compound's unique position as the enabling material for this line of research.

Antimalarial PfPKA Scaffold Optimization

Mechanistic Distinction: Invasion Inhibition vs. Egress Inhibition

Studies on compounds derived from the 3-methylisoquinoline-4-carbonitrile class have elucidated a specific and crucial mechanism of action. These compounds were found to inhibit the invasion of red blood cells by P. falciparum parasites, but not their egress, with an IC50 value below 10 µM [1]. This is a key mechanistic differentiation. Many potential antimalarials may block a different stage of the parasite life cycle or be non-specifically cytotoxic. The specific inhibition of invasion by this class provides a targeted approach for therapeutic intervention. This mechanistic insight is directly tied to the scaffold represented by the target compound and informs the design of more potent and selective inhibitors, making this chemical starting material valuable for hypothesis-driven research [2].

Malaria Mechanism of Action PfPKA

Validated Research and Industrial Application Scenarios for 1-Amino-3-methylisoquinoline-4-carbonitrile (CAS 161468-33-3)


Medicinal Chemistry: Synthesis of 1-Substituted Analogs for Antimalarial SAR

This compound is the designated starting material for synthesizing a focused library of 1-substituted-3-methylisoquinoline-4-carbonitriles, as described by Buskes et al. (2016) [1]. Researchers can use the 1-amino group as a nucleophilic handle to introduce various substituents (e.g., amides, ureas, sulfonamides) to explore structure-activity relationships (SAR) against Plasmodium falciparum Protein Kinase A (PfPKA). This scenario directly leverages the compound's unique synthetic utility, which is not shared by the more common 4-cyano-3-methylisoquinoline analog .

Biological Research: Investigating the Role of PfPKA in Parasite Invasion

Derivatives synthesized from this core scaffold are validated tools for probing the biology of malaria parasites [1]. As demonstrated by the class, these compounds specifically inhibit the invasion of red blood cells by P. falciparum (IC50 < 10 µM for related analogs), providing a means to dissect the role of PfPKA in this critical step of the parasite's lifecycle [2]. This application is for researchers investigating parasite-host cell interactions or seeking to validate PfPKA as a druggable target.

Drug Discovery: A Validated Starting Point for Lead Optimization Programs

The 3-methylisoquinoline-4-carbonitrile class, to which this compound belongs, has been validated as a productive starting point for antimalarial lead optimization. Optimized derivatives, such as MB14, have demonstrated significant activity against P. falciparum (EC50 = 1.5 µM) [3]. Using this specific compound as a building block allows a drug discovery team to anchor their program in the published SAR and medicinal chemistry knowledge, thereby accelerating the hit-to-lead process for a novel antimalarial series targeting PfPKA [3].

Chemical Biology: Comparative Studies with Mammalian PKA Inhibitors

Given that a close analog, 4-cyano-3-methylisoquinoline, is a potent inhibitor of mammalian PKA (IC50 = 30 nM) , this 1-amino-substituted compound offers a starting point for developing inhibitors with potential selectivity for the parasite enzyme. This application scenario involves synthesizing and testing derivatives of this scaffold in parallel assays against both mammalian PKA and PfPKA to identify selective antiparasitic leads, a critical step in avoiding host toxicity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Amino-3-methylisoquinoline-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.